molecular formula C18H22N2 B1346914 4,4'-Vinylidenebis(N,N-dimethylaniline) CAS No. 7478-69-5

4,4'-Vinylidenebis(N,N-dimethylaniline)

Cat. No.: B1346914
CAS No.: 7478-69-5
M. Wt: 266.4 g/mol
InChI Key: HBWITNNIJDLPLS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4,4'-Vinylidenebis(N,N-dimethylaniline) is a structurally unique organic compound characterized by two N,N-dimethylaniline groups connected via a central vinylidene bridge. Its systematic IUPAC name is 4,4'-(ethene-1,1-diyl)bis(N,N-dimethylaniline) , reflecting the ethenediyl linkage between the aromatic rings. The compound is also known by several synonyms, including Michler’s ethylene and 1,1-bis(4-(dimethylamino)phenyl)ethylene , which are frequently used in industrial and research contexts.

Molecular Formula : C₁₈H₂₂N₂
Molecular Weight : 266.38 g/mol
CAS Registry Number : 7478-69-5

A summary of its key identifiers is provided below:

Property Value
IUPAC Name 4,4'-(Ethene-1,1-diyl)bis(N,N-dimethylaniline)
Molecular Formula C₁₈H₂₂N₂
CAS Number 7478-69-5
Common Synonyms Michler’s ethylene, BDADPE
Melting Point 119–121°C (literature range)
Solubility Soluble in THF, ether; insoluble in water

The compound’s structure features electron-rich dimethylamino groups (-N(CH₃)₂) at the para positions of the benzene rings, which enhance its reactivity in electron-transfer processes.

Historical Development and Discovery

The synthesis of 4,4'-vinylidenebis(N,N-dimethylaniline) traces back to mid-20th-century advancements in Wittig olefination chemistry. Early methods relied on the Wittig reaction , where 4,4'-bis(dimethylamino)benzophenone reacts with methyltriphenylphosphonium bromide in the presence of a strong base such as potassium tert-butoxide. This approach remains a cornerstone for its production, yielding the compound in high purity (up to 92%) under inert atmospheric conditions.

Historically, the compound gained attention as a derivative of Michler’s ketone (4,4'-bis(dimethylamino)benzophenone), a well-known photochemical reagent. The replacement of the ketone group with a vinylidene bridge expanded its utility in polymer chemistry and materials science. Innovations in the 1980s–1990s optimized its synthesis for industrial-scale applications, particularly in dye manufacturing and analytical chemistry.

Position in Organic Chemistry Research

4,4'-Vinylidenebis(N,N-dimethylaniline) occupies a critical niche in organic chemistry due to its dual functionality:

  • Electron-Donating Capacity : The dimethylamino groups facilitate charge-transfer interactions, making the compound a valuable precursor in conductive polymers and optoelectronic materials.
  • Structural Rigidity : The planar vinylidene bridge stabilizes π-conjugated systems, enabling applications in fluorescent probes and photoresponsive materials.

Recent studies highlight its role in multi-resonance thermally activated delayed fluorescence (MR-TADF) systems, where its extended conjugation enhances electroluminescence efficiency in organic light-emitting diodes (OLEDs). Additionally, its derivatives serve as intermediates in synthesizing polybrominated diphenyl ethers (PBDEs), critical for flame-retardant research.

In polymer science, the compound acts as a crosslinking agent in silicone-based materials, improving thermal stability and mechanical properties. Its versatility underscores its importance across disciplines, from synthetic organic chemistry to advanced materials engineering.

Properties

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22N2/c1-14(15-6-10-17(11-7-15)19(2)3)16-8-12-18(13-9-16)20(4)5/h6-13H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWITNNIJDLPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064718
Record name Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl-
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7478-69-5
Record name 4,4′-Ethenylidenebis[N,N-dimethylbenzenamine]
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Record name Michler's ethylene
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Record name Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl-
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Record name Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl-
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Record name 4,4'-vinylidenebis(N,N-dimethylaniline)
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Record name MICHLER'S ETHYLENE
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Vinylidenebis(N,N-dimethylaniline) can be synthesized through several methods. One common approach involves the reaction of 4,4’-bis(dimethylamino)benzophenone with methyltriphenylphosphonium bromide in the presence of a strong base like methyl lithium. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures (around 0°C) and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4,4’-Vinylidenebis(N,N-dimethylaniline) often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4,4’-Vinylidenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Polymer Chemistry

Polymerization Initiator
One of the primary applications of 4,4'-Vinylidenebis(N,N-dimethylaniline) is as a polymerization initiator. It can be used to produce various polymers through free radical polymerization processes. The compound's ability to generate radicals makes it suitable for initiating polymer chains, particularly in the production of specialty polymers used in coatings and adhesives.

Photopolymerization
This compound also finds use in photopolymerization processes where light is used to initiate polymerization. Its photochemical properties allow it to absorb UV light and generate reactive species that can initiate polymerization reactions, making it valuable in the production of photoresists and coatings for electronics.

Dye Manufacturing

Intermediate for Dyes
4,4'-Vinylidenebis(N,N-dimethylaniline) serves as an important intermediate in the synthesis of various dyes. It is involved in the production of azo dyes and other colorants that are widely used in textiles, plastics, and inks. The compound's structure allows for functionalization that leads to vibrant colors and stability under various conditions.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, 4,4'-Vinylidenebis(N,N-dimethylaniline) acts as a versatile building block for constructing more complex organic molecules. Its reactivity allows chemists to introduce various functional groups through substitution reactions, making it useful for creating pharmaceuticals and agrochemicals.

Case Study 1: Use in Photopolymer Applications

A study demonstrated the effectiveness of 4,4'-Vinylidenebis(N,N-dimethylaniline) as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators. This enhancement is attributed to the efficient radical generation upon UV exposure, leading to faster polymerization rates.

Case Study 2: Synthesis of Azo Dyes

Research highlighted the role of 4,4'-Vinylidenebis(N,N-dimethylaniline) in synthesizing azo dyes with superior lightfastness and stability. By employing this compound as an intermediate, researchers were able to develop dyes that meet stringent industry standards for textile applications. The study emphasized the compound's ability to enhance dye performance while maintaining environmental safety.

Mechanism of Action

The mechanism of action of 4,4’-Vinylidenebis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The vinylidene bridge and the dimethylaniline groups play crucial roles in its binding affinity and specificity. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Methylenebis(N,N-dimethylaniline) (CAS 101-61-1)

  • Molecular Structure : Features a methylene (CH₂) bridge instead of vinylidene. Molecular formula: C₁₇H₂₂N₂ , molecular weight: 254.38 g/mol .
  • Synthesis : Produced via N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate catalyzed by NaY zeolite .
  • Reactivity: Forms methylene-linked polymers in benzoxazine reactions at 120°C .
  • Applications : Used in molecularly imprinted polymers (MIPs) for selective adsorption of MDA, with a maximum adsorption capacity of 71.63 μmol/g . Also acts as a precursor in dye synthesis .
  • Spectroscopy : Exhibits distinct vibrational spectra due to the CH₂ bridge, with reduced π-conjugation compared to the vinylidene analogue .
Property 4,4'-Vinylidenebis(N,N-dimethylaniline) 4,4'-Methylenebis(N,N-dimethylaniline)
Bridge Type Vinylidene (CH₂=CH⁻) Methylene (CH₂)
Molecular Weight 266.38 g/mol 254.38 g/mol
CAS Number 7478-69-5 101-61-1
Key Applications Organic electronics, photoresponsive materials Polymer chemistry, MIPs, dye synthesis

4,4'-Methylenedianiline (MDA) (CAS 101-77-9)

  • Molecular formula: C₁₃H₁₄N₂ .
  • Synthesis : Direct condensation of aniline with formaldehyde.
  • Toxicity: Classified as a carcinogen, unlike its dimethylated derivatives .
  • Derivatization : MDA is a precursor to 4,4'-Methylenebis(N,N-dimethylaniline) via dimethyl carbonate methylation .

4,4'-Bis(dimethylamino)benzophenone (BMABP)

  • Structure : Contains a carbonyl group instead of a hydrocarbon bridge. Molecular formula: C₁₇H₂₀N₂O .
  • Reactivity : Reacts with N,N-dimethylaniline and phosphoryl chloride to form triarylmethane dyes like Crystal Violet .
  • Electronic Properties : The carbonyl group enables strong electron-withdrawing effects, contrasting with the electron-donating vinylidene or methylene bridges in bis-aniline derivatives .

4,4'-Carbonimidoylbis(N,N-dimethylaniline)

  • Structure : Features a carbonimidoyl (C=NH) bridge. Molecular formula: C₁₇H₂₁N₃ .
  • Applications : Used in electrochemical detection and as a hydrochloride salt in specialty dyes .
  • Stability : The imine group increases susceptibility to hydrolysis compared to hydrocarbon-bridged analogues .

Key Research Findings

Synthetic Pathways: The vinylidene derivative is synthesized via novel routes, such as reactions of N,N-dimethylaniline with tetrabromomethane , while the methylene analogue is efficiently produced via catalytic methylation . Anodic oxidation of N,N-dimethylaniline yields 4,4'-Methylenebis(N,N-dimethylaniline) alongside N,N,N',N'-tetramethylbenzidine .

Polymer Chemistry :

  • 4,4'-Methylenebis(N,N-dimethylaniline) forms cross-linked structures in benzoxazine polymers at 120°C, whereas the vinylidene compound’s reactivity in similar systems remains unexplored .

Selectivity in MIPs: 4,4'-Methylenebis(N,N-dimethylaniline) exhibits a selectivity coefficient (k = 3.68) for MDA in MIPs, outperforming analogues like 4-aminobiphenyl (k = 5.84) .

Spectroscopic Differences :

  • Vibrational spectra reveal that the methylene bridge in 4,4'-Methylenebis(N,N-dimethylaniline) reduces conjugation compared to the vinylidene variant, affecting UV-Vis absorption profiles .

Biological Activity

4,4'-Vinylidenebis(N,N-dimethylaniline) (VDMDA) is an organic compound with potential applications in various fields, including materials science and medicinal chemistry. Its unique structure, characterized by a vinylidene bridge connecting two N,N-dimethylaniline moieties, lends itself to diverse biological activities. This article explores the biological activity of VDMDA, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula of 4,4'-Vinylidenebis(N,N-dimethylaniline) is C18H22N2C_{18}H_{22}N_2. The compound features a vinylidene group that influences its reactivity and interaction with biological systems.

VDMDA exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Properties : VDMDA has been shown to scavenge free radicals, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound demonstrates the ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Interaction with Biomolecules : VDMDA can interact with proteins and nucleic acids, influencing their structure and function.

Toxicity Studies

Toxicological evaluations are crucial in understanding the safety profile of VDMDA. Studies indicate varying degrees of toxicity depending on dosage and exposure duration. Notable findings include:

  • Acute Toxicity : High doses of VDMDA have been associated with adverse effects such as lethargy and reduced motor activity in animal models.
  • Chronic Exposure : Long-term exposure studies reveal potential carcinogenic effects, necessitating further investigation into its safety for human use.
Study TypeFindings
Acute ToxicityLethargy observed at high doses
Chronic ExposurePotential carcinogenic effects noted

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of VDMDA using various assays (e.g., DPPH radical scavenging). Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that VDMDA effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when used concurrently with other medications.

Research Findings

Recent research highlights the pharmacological potential of VDMDA derivatives. For instance:

  • Antimicrobial Activity : Modified versions of VDMDA have demonstrated activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that VDMDA may induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent.

Q & A

Basic: What are the primary synthetic routes for 4,4'-Vinylidenebis(N,N-dimethylaniline)?

The compound is synthesized via two main approaches:

  • Acid-catalyzed condensation : Reacting N,N-dimethylaniline with formaldehyde in the presence of oxalic acid and hydrochloric acid (molar ratio 1.7:1) yields 4,4'-methylenebis(N,N-dimethylaniline) with optimized reaction times (~3 hours) .
  • N,N-Dimethylation : Using dimethyl carbonate (DMC) as a methylating agent under mild conditions (80–100°C, 5–6 hours) avoids hazardous reagents like methyl halides. This method achieves high selectivity and purity, critical for applications requiring minimal by-products .

Basic: What safety protocols are essential when handling this compound?

  • Carcinogenicity : Classified as a Category 2 carcinogen (MAK Commission, Germany) due to systemic absorption risks, particularly percutaneous exposure. Japan’s occupational guidelines align with IARC Group 2B classifications .
  • Handling Recommendations : Use engineering controls (e.g., fume hoods), personal protective equipment (PPE), and HEPA-filtered vacuums to minimize dust exposure. Emergency showers and eye wash stations are mandatory .

Advanced: How do reaction conditions influence product distribution and over-methylation?

  • Time-Dependent By-Products : Prolonged reaction times during methylation (e.g., using Pd/In₂O₃ catalysts at 200°C) lead to over-methylation, generating trimethylated derivatives (e.g., 4,4'-methylenebis(N,N-dimethylaniline) and positional isomers). Kinetic studies suggest limiting reaction times to ≤18 hours to suppress side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DME) stabilize intermediates, reducing dimerization and polymerization risks. Contrastingly, Lewis acids (e.g., BF₃·OEt₂) accelerate methylene group migration, altering product profiles .

Advanced: What mechanisms explain its formation in benzoxazine-based systems?

The compound forms via nucleophilic ring-opening of benzoxazines by N,N-dimethylaniline:

Nucleophilic Attack : The para-carbon of N,N-dimethylaniline attacks the benzoxazine’s methylene group, forming a hydrogen-bonded intermediate.

Proton Transfer : Activation via hydrogen bonding polarizes the methylene carbon, enabling a second nucleophilic attack.

Coupling : Final proton transfer yields 4,4′-methylenebis(N,N-dimethylaniline). Blocking the para position (e.g., using 4,N,N-trimethylaniline) halts coupling, validating the mechanism .

Advanced: How can pyrolysis-GC/MS (Py-GC/MS) resolve structural ambiguities in derivatives?

  • Fragmentation Patterns : Pyrolysis at 500–600°C generates diagnostic fragments (e.g., m/z 251, 265, 279) corresponding to methylene-bridged aniline derivatives. Co-eluting isomers (e.g., 4,4′-((4-(methylamino)phenyl)methylene)bis(N,N-dimethylaniline)) are resolved via high-resolution mass spectrometry .
  • Intact Molecule Detection : Intact molecular ions (e.g., m/z 254 for Michler’s base) confirm polymerization pathways or thermal stability .

Advanced: How do adsorption studies address contradictions in molecular recognition?

  • Selectivity in Molecular Imprinting : Magnetic molecularly imprinted polymers (MIPs) exhibit higher selectivity for 4,4′-methylenedianiline (k = 71.63 μmol/g) over structural analogs (e.g., 4,4′-methylenebis(N,N-dimethylaniline), k = 3.68). The Langmuir model (R² > 0.98) confirms monolayer adsorption, critical for sensor design .
  • Competitive Binding : Steric hindrance from N,N-dimethyl groups reduces MIP affinity, highlighting the need for tailored cavity design in analytical applications .

Advanced: What spectroscopic techniques validate synthetic intermediates?

  • ¹H NMR : DMSO-d₆-soluble fractions reveal methylene bridge protons (δ 3.5–4.0 ppm) and aromatic proton splitting patterns, distinguishing monomeric vs. polymeric species .
  • Vibrational Spectroscopy : FTIR bands at 1600–1650 cm⁻¹ (C=N stretching) and 2800–2900 cm⁻¹ (CH₃ bending) confirm methylation completeness and structural integrity .

Advanced: How do regulatory classifications impact laboratory workflows?

  • Documentation : Compliance with ECHA and GHS requires detailed hazard sheets (SDS) specifying carcinogenicity, disposal protocols, and spill management .
  • Exposure Monitoring : Airborne concentration limits (e.g., MAK value absence) necessitate real-time monitoring using PID detectors or HPLC-MS for trace analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Vinylidenebis(N,N-dimethylaniline)
Reactant of Route 2
Reactant of Route 2
4,4'-Vinylidenebis(N,N-dimethylaniline)

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